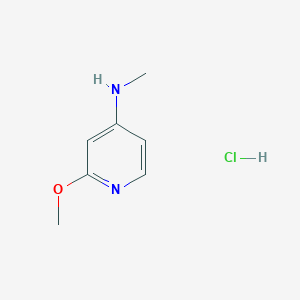
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride
Descripción general
Descripción
“(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride” is a chemical compound with the CAS Number: 1965309-86-7. It has a molecular weight of 174.63 and its IUPAC name is 2-methoxy-N-methyl-4-pyridinamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H . This indicates that the compound consists of a pyridine ring with a methoxy group (OCH3) and a methylamine group (NHCH3) attached to it. The hydrochloride indicates that a hydrogen chloride (HCl) is also associated with the compound.Physical And Chemical Properties Analysis
“(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride” is a white solid . The compound has a molecular weight of 174.63 . The InChI code is 1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H .Aplicaciones Científicas De Investigación
Chemical Synthesis and Analytical Methods
One area of application involves the analysis and identification of hazardous compounds, where (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride derivatives could potentially be used as analytical markers or reactants. For instance, the analysis of heterocyclic aromatic amines (HAs), known carcinogens found in cooked meat, employs sophisticated techniques like liquid chromatography coupled with mass spectrometry for their detection and quantification. These analytical methodologies benefit from the specificity and reactivity of related compounds to detect trace levels of hazardous substances in biological matrices and food products (Teunissen et al., 2010).
Pharmacological Research
In the domain of pharmacological research, derivatives resembling (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride structure are investigated for their therapeutic potential and mechanism of action. For example, novel mu-opioid receptor agonists that offer analgesic benefits with reduced adverse effects have been developed, highlighting the chemical's relevance in designing safer pain management options (Urits et al., 2019).
Environmental Studies
Research into the environmental impact and removal of persistent organic pollutants also intersects with the chemistry of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride. Advanced sorbent materials, functionalized with amine groups, demonstrate efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources, indicating the compound's potential role in environmental remediation efforts (Ateia et al., 2019).
Material Science and Corrosion Inhibition
The structural motif of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is also found in compounds used as corrosion inhibitors. Quinoline derivatives, for instance, exhibit significant anticorrosive properties due to their ability to form stable chelating complexes, which could be directly related to the functionalities present in the chemical under discussion (Verma et al., 2020).
Propiedades
IUPAC Name |
2-methoxy-N-methylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXWJGVCBYUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride | |
CAS RN |
1965309-86-7 | |
| Record name | 4-Pyridinamine, 2-methoxy-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)

![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)


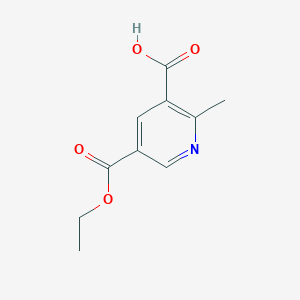
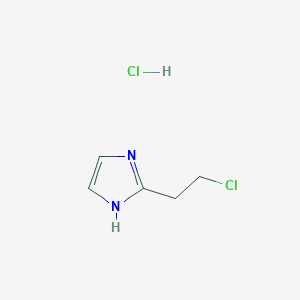
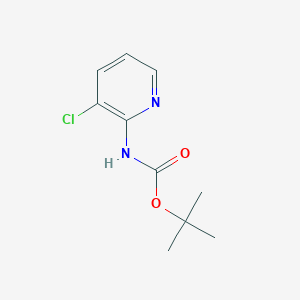


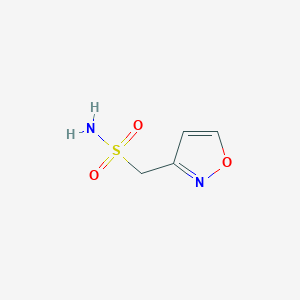
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)

